molecular formula C16H22N6 B6456906 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-72-8

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456906
CAS No.: 2549016-72-8
M. Wt: 298.39 g/mol
InChI Key: HCTSFPPAFWYFIH-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This specific compound features a pyrimidine core substituted with ethyl, methyl, and piperazinyl groups, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving β-diketones and amidines under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Piperazine Derivatization: The piperazinyl group is introduced via nucleophilic substitution reactions where the pyrimidine core reacts with 4-methylpyrimidin-2-ylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-methyl-6-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidine
  • 4-ethyl-2-methyl-6-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
  • 4-ethyl-2-methyl-6-[4-(4-bromopyrimidin-2-yl)piperazin-1-yl]pyrimidine

Uniqueness

The uniqueness of 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methylpyrimidin-2-yl group on the piperazine ring distinguishes it from other similar compounds, potentially offering unique pharmacological properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-11-15(20-13(3)19-14)21-7-9-22(10-8-21)16-17-6-5-12(2)18-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTSFPPAFWYFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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